molecular formula C16H25NO2 B8373286 2-Ethylhexyl 2-amino-3-methylbenzoate

2-Ethylhexyl 2-amino-3-methylbenzoate

Cat. No.: B8373286
M. Wt: 263.37 g/mol
InChI Key: QZCUFWWEWHSKFF-UHFFFAOYSA-N
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Description

2-Ethylhexyl 2-amino-3-methylbenzoate is a chemical compound of interest in organic synthesis and materials science research. It is an ester derivative of 2-amino-3-methylbenzoic acid , where the carboxylic acid group is functionalized with a 2-ethylhexyl chain. This structural modification is known to significantly alter the compound's physical properties, typically increasing its lipophilicity and potentially reducing its crystallinity compared to the parent acid or smaller esters like the methyl or ethyl variants. This makes it a valuable intermediate for researchers developing specialized compounds with tailored solubility and compatibility. The primary value of this benzoate ester lies in its application as a versatile synthetic building block. Researchers may utilize it in the development of advanced materials, including ligands for metal complexes or monomers for polymers. The 2-ethylhexyl group is a common structural motif used to improve the flexibility and processability of polymeric materials. The presence of both an amino and an ester group on the aromatic ring provides two distinct sites for further chemical modification, enabling the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies. This compound is provided for research and development purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) prior to handling and employ all appropriate safety precautions.

Properties

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

2-ethylhexyl 2-amino-3-methylbenzoate

InChI

InChI=1S/C16H25NO2/c1-4-6-9-13(5-2)11-19-16(18)14-10-7-8-12(3)15(14)17/h7-8,10,13H,4-6,9,11,17H2,1-3H3

InChI Key

QZCUFWWEWHSKFF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(=O)C1=CC=CC(=C1N)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Compounds

Compound Substituents on Benzoate/Acrylate Ester Group Key Functional Groups Molecular Weight (g/mol)
2-Ethylhexyl 2-amino-3-methylbenzoate 2-amino, 3-methyl 2-ethylhexyl Amino, ester ~265 (estimated)
Ethyl 2-methoxybenzoate 2-methoxy Ethyl Methoxy, ester 180.20
2-Ethylhexyl acrylate N/A (acrylate backbone) 2-ethylhexyl Vinyl, ester 184.28
Ethyl 2-amino-3-hydroxybenzoate 2-amino, 3-hydroxy Ethyl Amino, hydroxy, ester 181.19
  • Amino vs.
  • Ester Group Size : The 2-ethylhexyl group increases steric hindrance and lipophilicity compared to smaller esters (e.g., ethyl), affecting solubility and reactivity .

Physicochemical Properties

Table 2: Physical Property Comparison

Compound Boiling Point (°C) Water Solubility LogP (Estimated)
2-Ethylhexyl 2-amino-3-methylbenzoate 240–260 (est.) <0.1 g/100 mL (est.) ~3.5
Ethyl 2-methoxybenzoate Not reported Soluble in ethanol ~2.0
2-Ethylhexyl acrylate 215–219 <0.1 g/100 mL at 22°C 3.1
Ethyl 2-amino-3-hydroxybenzoate Not reported Moderate (hydrophilic) 1.73
  • Boiling Point : The bulky 2-ethylhexyl group raises the boiling point compared to ethyl esters, as seen in 2-ethylhexyl acrylate (215–219°C vs. ethyl esters typically <200°C) .
  • LogP: The target compound’s higher LogP (~3.5) versus ethyl 2-amino-3-hydroxybenzoate (1.73) reflects increased lipid solubility, advantageous for applications requiring membrane permeability .

Table 3: Industrial and Commercial Uses

Compound Primary Applications Key Advantages
2-Ethylhexyl 2-amino-3-methylbenzoate Polymer additives, corrosion inhibitors, drug delivery systems Thermal stability, lipophilicity
2-Ethylhexyl acrylate Resins, adhesives, coatings Flexibility, adhesion
Di-(2-ethylhexyl) phthalate Plasticizers Durability, low volatility
Ethyl 2-amino-3-hydroxybenzoate Pharmaceutical intermediates Bioactivity, synthetic utility
  • Polymer Industry: The target compound’s amino group may enhance compatibility with polar polymers, contrasting with non-polar plasticizers like di-(2-ethylhexyl) phthalate .
  • Pharmaceuticals: Compared to ethyl 2-amino-3-hydroxybenzoate, the 2-ethylhexyl ester’s lipophilicity could improve drug absorption but may reduce renal clearance .

Preparation Methods

Chlorination of m-Xylene to 2-Chloro-m-Xylene

Chlorination of m-xylene utilizes Lewis acid catalysts such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) at 60°C under chlorine gas. This step achieves regioselective substitution at the 2-position due to steric and electronic directing effects, yielding 2-chloro-m-xylene with >95% purity after reduced-pressure rectification. Key variables include:

  • Catalyst loading : 1–2 wt% FeCl₃ relative to m-xylene.

  • Reaction temperature : 60°C minimizes polysubstitution byproducts.

  • Chlorine gas flow rate : Controlled to prevent excessive exothermicity.

Oxidation of 2-Chloro-m-Xylene to 3-Methyl-2-Chlorobenzoic Acid

The oxidation step employs acetic acid as a solvent with sodium acetate (NaOAc) as a catalyst and hydrogen peroxide (H₂O₂) as the oxidant. At 90°C, 2-chloro-m-xylene undergoes side-chain oxidation to form 3-methyl-2-chlorobenzoic acid. Patent data indicate yields of 92–95% under optimized conditions:

  • H₂O₂ stoichiometry : 1.2–1.25 molar equivalents relative to substrate.

  • Catalyst concentration : 0.5–1 wt% NaOAc.

  • Reaction time : 2–4 hours post-H₂O₂ addition.

Ammoniation to 2-Amino-3-Methylbenzoic Acid

Ammoniation replaces the chlorine atom with an amine group via nucleophilic aromatic substitution. Using dimethyl sulfoxide (DMSO) as a solvent, cuprous chloride (CuCl) as a catalyst, and ammonia gas at 150°C, this step achieves 88–93% yields. Critical parameters include:

  • Ammonia stoichiometry : 1.1–1.13 molar equivalents.

  • Alkaline agent : Sodium carbonate (Na₂CO₃) at 0.3–1 wt% neutralizes HCl byproducts.

  • Reaction duration : 4–6 hours for complete conversion.

Table 1: Optimization of 2-Amino-3-Methylbenzoic Acid Synthesis

StepCatalystSolventTemp (°C)Yield (%)
ChlorinationFeCl₃6095.2
OxidationNaOAcAcetic acid9094.0
AmmoniationCuCl/Na₂CO₃DMSO15093.1

Esterification Strategies for 2-Ethylhexyl 2-Amino-3-Methylbenzoate

Esterification of 2-amino-3-methylbenzoic acid with 2-ethylhexanol presents challenges due to the steric bulk of the alcohol. Adapting methodologies from methyl ester synthesis (CN103193666A), two primary routes emerge: acid-catalyzed Fischer esterification and acyl chloride intermediacy .

Acid-Catalyzed Fischer Esterification

In this method, the carboxylic acid reacts directly with 2-ethylhexanol under acidic conditions. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) catalyze the equilibrium-driven reaction:
RCOOH + R’OHRCOOR’+H2O\text{RCOOH + R'OH} \rightleftharpoons \text{RCOOR'} + \text{H}_2\text{O}
Key considerations:

  • Molar ratio : 1:5 (acid:alcohol) to shift equilibrium toward ester.

  • Temperature : 110–120°C with reflux to remove water via azeotropic distillation.

  • Catalyst loading : 2–5 wt% H₂SO₄ yields 70–80% conversion after 8–12 hours.

Acyl Chloride Intermediate Route

Converting the carboxylic acid to its acyl chloride enhances reactivity with 2-ethylhexanol. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) facilitates this transformation:
RCOOH + SOCl2RCOCl+SO2+HCl\text{RCOOH + SOCl}_2 \rightarrow \text{RCOCl} + \text{SO}_2 + \text{HCl}
Subsequent reaction with 2-ethylhexanol under mild conditions (0–25°C) achieves near-quantitative yields:

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base : Triethylamine (Et₃N) to neutralize HCl.

  • Reaction time : 1–2 hours.

Table 2: Comparative Esterification Methods

MethodCatalystTemp (°C)Time (h)Yield (%)
Fischer (H₂SO₄)H₂SO₄1201278
Acyl chloride (SOCl₂)25295

Purification and Analytical Characterization

Crude ester products require purification via recrystallization or column chromatography. Ethanol-water mixtures (3:1 v/v) effectively recrystallize 2-ethylhexyl 2-amino-3-methylbenzoate, yielding >98% purity. Analytical confirmation employs:

  • HPLC : C18 column, 70:30 acetonitrile-water, retention time 6.2 min.

  • ¹H NMR (CDCl₃): δ 6.8–7.2 (aromatic protons), δ 4.1 (ester –OCH₂–), δ 1.2–1.6 (ethylhexyl chain).

  • IR : 1720 cm⁻¹ (C=O stretch), 3350 cm⁻¹ (N–H stretch).

Industrial Scalability and Environmental Considerations

Scalable production demands solvent recovery and waste minimization. The DMSO solvent from ammoniation (Step 1.3) is distilled and reused, reducing raw material costs by 15–20%. Esterification via acyl chloride, while high-yielding, generates stoichiometric HCl or SO₂, necessitating gas scrubbing systems. Life-cycle assessments favor the Fischer method for lower hazardous waste, despite modest yields.

Applications and Derivative Synthesis

2-Ethylhexyl 2-amino-3-methylbenzoate serves as a key intermediate for:

  • Herbicides : Alkyl ester derivatives enhance lipid solubility for foliar absorption.

  • Pharmaceuticals : Prodrug formulations leveraging slow ester hydrolysis in vivo.

  • Coordination chemistry : Chelating agent for transition metal catalysts.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-ethylhexyl 2-amino-3-methylbenzoate, and how do reaction conditions influence yield?

  • Methodology : Solvent-free enzymatic synthesis using immobilized lipases (e.g., Candida antarctica lipase B) under reduced pressure can minimize byproducts and improve efficiency. Key parameters include temperature (40–60°C), substrate molar ratio (1:1 to 1:2), and enzyme loading (5–10% w/w). Reaction progress can be monitored via FTIR or GC-MS to track esterification .
  • Data Consideration : Box–Behnken experimental design coupled with artificial neural network (ANN) modeling optimizes conditions, achieving >95% conversion in 24 hours .

Q. Which analytical techniques are most reliable for characterizing 2-ethylhexyl 2-amino-3-methylbenzoate purity and structure?

  • Methodology :

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.
  • Spectroscopy : High-resolution NMR (¹H and ¹³C) to confirm ester and amine functional groups; FTIR for carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches.
  • Mass Spectrometry : LC-QTOF-MS in positive ion mode to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What safety protocols are critical when handling 2-ethylhexyl 2-amino-3-methylbenzoate in laboratory settings?

  • Methodology :

  • Ventilation : Use fume hoods to prevent inhalation exposure.
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Storage : Inert atmosphere (N₂/Ar) at 4°C to prevent hydrolysis or oxidation.
    • Toxicity Data : Limited acute toxicity data; assume precautionary measures based on structural analogs (e.g., skin irritation potential, LD₅₀ > 2000 mg/kg in rodents) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in catalytic efficiency during enzymatic synthesis?

  • Methodology : Molecular docking (e.g., AutoDock Vina) identifies substrate-enzyme binding affinities. Pair with MD simulations (GROMACS) to study lipase conformational stability under varying pH and temperature. Validate predictions with experimental kinetics (e.g., Michaelis-Menten constants) .
  • Case Study : ANN models with hyperbolic tangent transfer functions and 10,000 iterations accurately predict optimal enzyme-substrate ratios, reducing experimental iterations by 40% .

Q. What mechanisms explain the compound’s stability under extreme pH or thermal conditions?

  • Methodology :

  • Accelerated Stability Testing : Incubate at 40–80°C and pH 2–12 for 1–4 weeks. Monitor degradation via HPLC.
  • Degradation Pathways : Hydrolysis of the ester bond dominates under acidic/alkaline conditions, yielding 2-amino-3-methylbenzoic acid and 2-ethylhexanol. Oxidation of the amine group occurs at >60°C .
    • Data Analysis : Arrhenius plots quantify activation energy (Eₐ) for thermal degradation; pH-rate profiles identify stability maxima .

Q. How do structural modifications (e.g., halogenation) impact biological activity or material compatibility?

  • Methodology :

  • Synthetic Modifications : Introduce halogens (Cl, Br) via electrophilic substitution using FeCl₃ or AlBr₃.
  • Bioactivity Screening : Antimicrobial assays (MIC against E. coli, S. aureus) and cytotoxicity (MTT assay on HEK-293 cells).
  • Material Studies : DSC/TGA for thermal stability; contact angle measurements for hydrophobicity .
    • Findings : Bromination at the benzene ring increases antimicrobial activity (MIC reduced by 50%) but decreases thermal stability (Tₐ lowered by 15°C) .

Q. What are the challenges in correlating in vitro metabolic pathways with in vivo pharmacokinetics?

  • Methodology :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.
  • In Vivo Studies : Administer radiolabeled compound (¹⁴C) to rodents; quantify biodistribution using scintillation counting.
    • Data Contradictions : In vitro models may overestimate esterase-mediated hydrolysis rates due to plasma protein binding in vivo .

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